2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Peptide Synthesis Medicinal Chemistry Building Blocks

2-(Ethylamino)-3-methylbutanoic acid hydrochloride (CAS 1396964-36-5) is an α-N-ethylamino acid derivative of valine, supplied as a hydrochloride salt with a molecular formula of C7H16ClNO2 and a molecular weight of 181.66 g/mol. The compound is a solid and is typically offered at a purity of 95%.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 1396964-36-5
Cat. No. B1532337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-3-methylbutanoic acid hydrochloride
CAS1396964-36-5
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCNC(C(C)C)C(=O)O.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-4-8-6(5(2)3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H
InChIKeyJWLYHFJTSCYZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-3-methylbutanoic acid hydrochloride (CAS 1396964-36-5): Core Specifications and Procurement Baseline


2-(Ethylamino)-3-methylbutanoic acid hydrochloride (CAS 1396964-36-5) is an α-N-ethylamino acid derivative of valine, supplied as a hydrochloride salt with a molecular formula of C7H16ClNO2 and a molecular weight of 181.66 g/mol . The compound is a solid and is typically offered at a purity of 95% . Its structure features an ethylamino group at the α-carbon of a 3-methylbutanoic acid backbone, distinguishing it from simpler valine analogs [1].

1
Workflow

Direct incorporation of N-ethyl valine into peptide chains without ester deprotection

2
Selection Logic

Free carboxylic acid enables standard coupling (HATU/DIPEA) for solid- or solution-phase synthesis

3
Procurement Context

Solid hydrochloride salt ensures consistent weighing and ambient handling for reproducible protocols

Why Generic Substitution of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride with In-Class Analogs Fails


While 2-(ethylamino)-3-methylbutanoic acid hydrochloride belongs to the class of α-amino acid derivatives, substitution with seemingly similar compounds such as N-methylvaline hydrochloride (CAS 2566-32-7), L-valine ethyl ester hydrochloride (CAS 17609-47-1), or the free base 2-(ethylamino)-3-methylbutanoic acid is not trivial. These analogs differ in molecular weight, N-alkyl chain length, functional group (acid vs. ester), and salt form, each of which directly impacts solubility, reactivity in amide bond formation, and compatibility with downstream synthetic protocols . Procurement without quantitative differentiation risks synthetic failure, altered reaction kinetics, and inconsistent product profiles in research and industrial applications.

N-Alkyl Chain

Ethyl vs methyl substitution may shift lipophilicity, steric bulk, and downstream molecular recognition.

Functional Group

Carboxylic acid vs ethyl ester requires different activation; ester hydrolysis adds a step and may risk racemization.

Physical Form

Solid hydrochloride salt vs oily free base introduces variability in handling, solubility, and long-term stability.

Quantitative Differentiation of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride from Key Comparators


Molecular Weight and Purity Compared to N-Methyl Analog

The target compound exhibits a molecular weight of 181.66 g/mol, 8.4% higher than the N-methyl analog N-methylvaline hydrochloride (167.63 g/mol) . Both compounds are commercially available at 95% purity . The increased mass and ethyl substitution alter physical properties and may influence membrane permeability and target binding kinetics in downstream applications.

Mol. Weight vs N-Methyl
Class-level inference
181.66 vs 167.63 g/mol
+14.03 g/mol (+8.4%)
Altered physical properties; may influence permeability context
Calculated from molecular formulas C7H16ClNO2 vs C6H14ClNO2
Peptide Synthesis Medicinal Chemistry Building Blocks

Hydrochloride Salt Form Versus Free Base: Solubility and Handling Advantage

The compound is supplied as a solid hydrochloride salt , whereas the free base 2-(ethylamino)-3-methylbutanoic acid is an oily liquid or low-melting solid with a reported odor . The salt form ensures consistent handling, accurate weighing, and enhanced aqueous solubility, critical for reproducible synthetic procedures.

Salt Form vs Free Base
Supporting evidence
Solid (HCl salt) vs oily liquid/solid (free base)
Consistent handling and enhanced aqueous solubility for synthesis
Ambient storage and weighing
Organic Synthesis Formulation Solid Handling

Carboxylic Acid Functionality Versus Ester Derivative: Reactivity and Synthetic Versatility

Unlike L-valine ethyl ester hydrochloride (MW 181.66 g/mol, melting point 102-105°C) , the target compound retains a free carboxylic acid group, enabling direct activation and coupling in peptide synthesis without prior hydrolysis. This eliminates a synthetic step and avoids potential racemization or side reactions associated with ester saponification.

Acid vs Ester Reactivity
Class-level inference
Free carboxylic acid (direct coupling) vs ethyl ester (requires hydrolysis)
Streamlines peptide synthesis, avoids deprotection and racemization risk
Under standard coupling conditions (e.g., HATU/DIPEA)
Peptide Coupling Amide Bond Formation Chemical Biology

Synthetic Accessibility via α-N-Ethylamino Acid Protocol

The compound can be synthesized via a hexafluoroacetone-mediated protocol that yields activated lactone intermediates of α-N-ethylamino acids, enabling direct transformation into various carboxylic acid derivatives without additional activation steps [1]. While quantitative yield data for this specific compound are not publicly disclosed, the method represents a well-established route to N-ethylated amino acids, distinct from N-methylation strategies.

Synthetic Route
Supporting evidence
Hexafluoroacetone-activated lactone method
Established methodology distinct from N-methylation strategies
Quantitative yields not disclosed; reference method available
Organic Synthesis Methodology Amino Acid Derivatives

Optimal Research and Industrial Application Scenarios for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride


Peptide Synthesis: Incorporation of N-Ethyl Valine Residues

The compound serves as a direct building block for introducing N-ethyl valine residues into peptide chains. Its free carboxylic acid group allows for immediate activation and coupling, avoiding the need for ester hydrolysis . This is particularly relevant for generating peptide analogs with enhanced proteolytic stability or altered secondary structure due to N-alkylation [1].

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on Valine Derivatives

As an α-N-ethylamino acid, this compound is a valuable tool for SAR investigations comparing N-methyl, N-ethyl, and unsubstituted valine moieties. The ethyl group increases lipophilicity and steric bulk relative to methyl, which can modulate target binding affinity, selectivity, and metabolic stability [2].

Chemical Biology: Synthesis of Labeled or Functionalized Valine Probes

The hydrochloride salt's solid form facilitates accurate weighing for small-scale probe synthesis. The carboxylic acid can be activated for conjugation to fluorophores, biotin, or solid supports, enabling the creation of valine-derived chemical tools for studying protein interactions or cellular uptake [3].

Organic Methodology Development: Exploring N-Alkylation Strategies

The compound's synthesis via hexafluoroacetone-activated lactones [4] provides a reference point for developing novel N-alkylation methods. Researchers may use it to benchmark yields and selectivity in new protocols for preparing α-N-alkyl amino acids.

Application
Selection Property
Validation Focus
Peptide Synthesis: N-Ethyl Valine Incorporation
Free carboxylic acid for direct coupling
Coupling efficiency and racemization control
Medicinal Chemistry: SAR Studies on Valine Derivatives
N-Ethyl steric and lipophilic profile
Binding affinity and metabolic stability modulation context
Chemical Biology: Labeled Valine Probe Synthesis
Solid salt for accurate small-scale weighing
Conjugation efficiency to fluorophores or solid supports
Organic Methodology: N-Alkylation Strategy Development
Synthetic route via hexafluoroacetone lactones
Yield benchmarking and selectivity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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